molecular formula C15H15NO5 B2887394 N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396748-01-8

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2887394
CAS No.: 1396748-01-8
M. Wt: 289.287
InChI Key: LBMRBDPRURAPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a furan-2-yl hydroxypropyl substituent. These compounds are known for diverse applications, including flavor enhancement, anticancer activity, and targeted radionuclide therapy, depending on their substituent groups .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-15(18,13-3-2-6-19-13)8-16-14(17)10-4-5-11-12(7-10)21-9-20-11/h2-7,18H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMRBDPRURAPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and benzo[d][1,3]dioxole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The benzodioxole carboxamide core is shared across several derivatives, with variations in substituents dictating their biological and chemical properties:

Compound Name Substituent(s) Key Functional Groups
Target Compound 2-(furan-2-yl)-2-hydroxypropyl Furan, hydroxyl, propyl
S807 (N-(heptan-4-yl)benzodioxole carboxamide) Heptan-4-yl Linear alkyl chain
IId (N-(4-(2-methoxyphenoxy)phenyl)benzodioxole) Methoxyphenoxy Phenoxy ether, methoxy
[131I]I-BA52 Diethylaminoethylcarbamoyl Radioiodine, tertiary amine
AG00CKZG (5-Methylisoxazole derivative) 5-Methylisoxazol-3-yl Isoxazole, methyl
Umami Flavor Enhancement
  • S807 (FEMA 4232): A potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG). Rapid oxidative metabolism in rat and human liver microsomes supports its safety profile for food applications .
  • Toxicology: No-observed-effect level (NOEL) of 20 mg/kg/day in rats, with a high margin of safety (>10 million) in human exposure estimates .
Anticancer Activity
  • Compound IId: Exhibited cytotoxicity against HeLa and HepG2 cancer cell lines (IC50: 26.59–65.16 µM), attributed to its methoxyphenoxy group enhancing membrane interaction and apoptosis induction .
Targeted Radionuclide Therapy
  • [131I]I-BA52: A radioiodinated benzodioxole derivative effective in melanoma treatment, leveraging melanin-binding properties. Clinical trials demonstrated efficacy in 3/5 patients at 4.3 GBq doses .

Metabolic and Toxicological Profiles

  • Metabolism : N-Alkylbenzamides like S807 undergo rapid CYP450-mediated oxidation to polar metabolites, followed by glucuronidation or sulfation for excretion .
  • Toxicity : Alkyl chain length and aromatic groups influence toxicity. For example, S807’s heptane chain correlates with low toxicity, while AG00CKZG’s heterocyclic substituent increases hazard risks .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a furan ring and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H15NO5\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{5}

Key Properties

PropertyValue
Molecular Weight285.29 g/mol
LogP2.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The compound may exert its effects through:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity.
  • Receptor Interaction : The furan ring can participate in π-π interactions with aromatic residues in receptors, enhancing binding affinity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: In Vitro Studies

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:

  • Inhibition of Cell Growth : A dose-dependent reduction in cell viability was observed.
  • Apoptosis Induction : Increased levels of apoptotic markers were noted, indicating the compound's potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In vitro tests against various bacterial strains revealed significant antibacterial properties.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Q & A

Q. Optimization :

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for furan integration .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .
  • Temperature control : Lower temperatures (0–5°C) minimize byproducts during amidation .

(Basic) Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., furan C-H at δ 6.2–7.4 ppm, benzo[d][1,3]dioxole methylene at δ 5.9–6.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ expected at m/z 358.12 for C₁₈H₁₉NO₅) and fragments (e.g., cleavage at amide bond) .
  • HPLC : Purity assessment (>95%) using C18 columns (mobile phase: acetonitrile/water) .

(Advanced) How do the furan and benzo[d][1,3]dioxole moieties influence interactions with biological targets, and what methods elucidate these mechanisms?

Answer:
The furan ring contributes to π-π stacking with aromatic residues in enzymes/receptors, while the benzo[d][1,3]dioxole enhances metabolic stability via steric hindrance. Methodological approaches include:

  • Molecular Docking : Software (AutoDock Vina) predicts binding poses in targets like cyclooxygenase-2 (COX-2) or kinases. Docking scores correlate with experimental IC₅₀ values .
  • In Vitro Assays :
    • Fluorescence polarization : Measures binding affinity to DNA G-quadruplex structures (ΔΔG values) .
    • Enzyme inhibition : Tests IC₅₀ against acetylcholinesterase (AChE) using Ellman’s method .
  • SAR Studies : Modifying substituents on the furan or dioxole reveals pharmacophore requirements (e.g., hydroxyl group critical for hydrogen bonding) .

(Advanced) How can researchers resolve contradictions in bioactivity data between structural analogs (e.g., varying anticancer efficacy)?

Answer:
Discrepancies often arise from differences in substituents or stereochemistry. Resolution strategies include:

  • Comparative SAR Analysis : Tabulate analogs (e.g., thiophene vs. furan derivatives) to identify key structural determinants (Table 1) :
CompoundSubstituent ModificationsIC₅₀ (μM)Target
Target compoundFuran, hydroxyl2.1COX-2
Thiophene analogThiophene, hydroxyl5.8COX-2
Methylated dioxole analogMethoxy, no hydroxyl>50Inactive
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences .
  • Crystallography : Resolve 3D structures of target-ligand complexes to validate binding modes .

(Advanced) What models assess pharmacokinetic properties, and what metabolic pathways are anticipated?

Answer:

  • In Vitro Models :
    • Liver Microsomes : Incubate with human/rat microsomes + NADPH to identify Phase I metabolites (e.g., hydroxylation at furan C3) .
    • Caco-2 Monolayers : Measure permeability (Papp >1 ×10⁻⁶ cm/s suggests oral bioavailability) .
  • In Vivo Models :
    • Rodent Studies : Plasma/tissue distribution via LC-MS/MS; expected t₁/₂ ~4–6 hours .
  • Metabolic Pathways :
    • Cytochrome P450 Oxidation : Predominant at the dioxole methylene group, forming catechol intermediates .
    • Conjugation : Glucuronidation or sulfation of hydroxyl groups enhances excretion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.